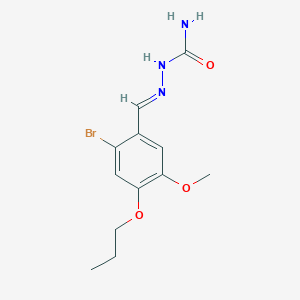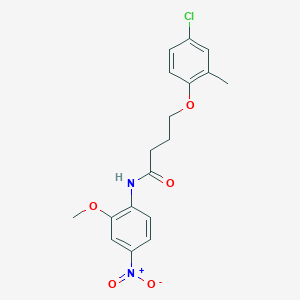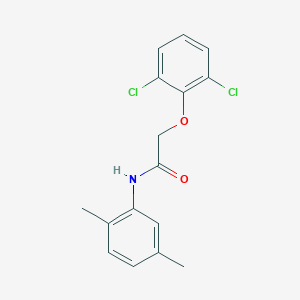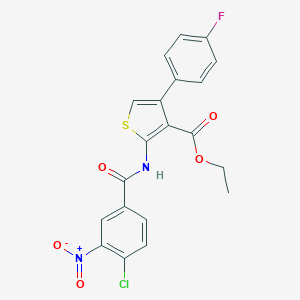
2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone is a chemical compound with the molecular formula C12H16BrN3O3 It is a derivative of benzaldehyde, featuring bromine, methoxy, and propoxy substituents, along with a semicarbazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone typically involves the reaction of 2-bromo-5-methoxy-4-propoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the semicarbazone group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxybenzaldehyde
- 2-bromo-4-methoxybenzaldehyde
- 2-bromo-5-hydroxy-4-methoxybenzaldehyde
Uniqueness
2-bromo-5-methoxy-4-propoxybenzaldehyde semicarbazone is unique due to the presence of the semicarbazone functional group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack this functional group, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H16BrN3O3 |
|---|---|
Molecular Weight |
330.18g/mol |
IUPAC Name |
[(E)-(2-bromo-5-methoxy-4-propoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C12H16BrN3O3/c1-3-4-19-11-6-9(13)8(5-10(11)18-2)7-15-16-12(14)17/h5-7H,3-4H2,1-2H3,(H3,14,16,17)/b15-7+ |
InChI Key |
SNKGQWBGKSBSBP-VIZOYTHASA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=NNC(=O)N)OC |
Isomeric SMILES |
CCCOC1=C(C=C(C(=C1)Br)/C=N/NC(=O)N)OC |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=NNC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide](/img/structure/B450122.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B450123.png)
![Ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450125.png)
![4-tert-butyl-N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450126.png)
![N-(3-bromophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450129.png)
![Propyl 5-methyl-2-[(5-methyl-2-furoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B450130.png)

![2-(4-bromophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B450132.png)

![N-[4-(acetylamino)phenyl]-4-[(4-tert-butylphenoxy)methyl]benzamide](/img/structure/B450135.png)

![METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450143.png)
![3-chloro-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450144.png)
